molecular formula C9H14F2N4O B2911588 4-Amino-1-(2,2-difluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide CAS No. 2101198-98-3

4-Amino-1-(2,2-difluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide

Cat. No. B2911588
CAS RN: 2101198-98-3
M. Wt: 232.235
InChI Key: MSHLVEZGGJOITD-UHFFFAOYSA-N
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Description

4-Amino-1-(2,2-difluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide, also known as DFE-1, is a novel small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent. DFE-1 has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 4-Amino-1-(2,2-difluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to act by inhibiting the NF-κB signaling pathway. This pathway is involved in the regulation of inflammation and cell survival, and its dysregulation has been implicated in the development of various diseases, including cancer.
Biochemical and Physiological Effects:
4-Amino-1-(2,2-difluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 4-Amino-1-(2,2-difluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide has been shown to have antioxidant effects by reducing the production of reactive oxygen species. 4-Amino-1-(2,2-difluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide has also been found to have neuroprotective effects by reducing inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Amino-1-(2,2-difluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide in lab experiments is its specificity for the NF-κB pathway, which allows for targeted inhibition of this pathway. However, one limitation of using 4-Amino-1-(2,2-difluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of 4-Amino-1-(2,2-difluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide. One area of interest is the development of 4-Amino-1-(2,2-difluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of 4-Amino-1-(2,2-difluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide and to identify any potential side effects associated with its use. Finally, the development of more efficient synthesis methods for 4-Amino-1-(2,2-difluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide could lead to increased availability of this compound for research purposes.

Synthesis Methods

The synthesis of 4-Amino-1-(2,2-difluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide involves a multi-step process that begins with the reaction of 2,2-difluoroethylamine with 1H-pyrazole-3-carboxylic acid. This reaction leads to the formation of 2,2-difluoroethyl-1H-pyrazole-3-carboxamide, which is then reacted with isopropylamine to produce 4-Amino-1-(2,2-difluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide.

Scientific Research Applications

4-Amino-1-(2,2-difluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. Studies have shown that 4-Amino-1-(2,2-difluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 4-Amino-1-(2,2-difluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide has been found to have anti-cancer properties by inducing apoptosis in cancer cells.

properties

IUPAC Name

4-amino-1-(2,2-difluoroethyl)-N-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N4O/c1-5(2)13-9(16)8-6(12)3-15(14-8)4-7(10)11/h3,5,7H,4,12H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHLVEZGGJOITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NN(C=C1N)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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